Duloxetine IMpurity 19
Overview
Description
Duloxetine Impurity 19 is a chemical compound related to Duloxetine, a serotonin-norepinephrine reuptake inhibitor used primarily in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain . Impurities in pharmaceutical compounds like Duloxetine are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug product .
Preparation Methods
The preparation of Duloxetine Impurity 19 involves several synthetic routes and reaction conditions. One common method includes the synthesis of intermediate compounds followed by specific reactions to introduce the impurity . The process typically involves:
Preparation of Intermediate Compounds: This step includes the synthesis of compounds such as (S)-N,N-dimethyl-3-(1-naphthoxy)-3-(2-thienyl)-1-propylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide and reagents such as nitrous acid to introduce specific functional groups.
Purification: The final step involves purification techniques like liquid chromatography to isolate and purify the impurity.
Chemical Reactions Analysis
Duloxetine Impurity 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Duloxetine Impurity 19 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Duloxetine drug products.
Quality Control: The impurity is essential for quality control processes to ensure the safety and efficacy of Duloxetine formulations.
Toxicological Studies: Research on the impurity helps in understanding its potential toxic effects and establishing safety limits for its presence in pharmaceutical products.
Chemical Synthesis: It is used as a reference standard in the synthesis and characterization of related compounds.
Mechanism of Action
The mechanism of action of Duloxetine Impurity 19 is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence in Duloxetine formulations can affect the overall pharmacokinetics and pharmacodynamics of the drug. The impurity may interact with the same molecular targets and pathways as Duloxetine, including the inhibition of serotonin and norepinephrine reuptake .
Comparison with Similar Compounds
Duloxetine Impurity 19 can be compared with other similar compounds, such as:
Duloxetine Hydrochloride: The primary active ingredient in Duloxetine formulations.
N-Nitroso Duloxetine: Another impurity that can form during the synthesis of Duloxetine and has potential carcinogenic effects.
Duloxetine Alcohol: A related compound used in the synthesis and characterization of Duloxetine.
The uniqueness of this compound lies in its specific structural and chemical properties, which distinguish it from other impurities and related compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLSFQJZSADFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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